Cas no 2171651-97-9 (methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate)

Methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate is a specialized indole-derived ester compound with potential applications in pharmaceutical and agrochemical research. Its structure features a reactive amino ester group and dichloro-substituted indole core, making it a versatile intermediate for synthesizing biologically active molecules. The dichloro substitution enhances electrophilic reactivity, facilitating further functionalization, while the ester group offers flexibility for hydrolysis or derivatization. This compound is particularly valuable in medicinal chemistry for exploring structure-activity relationships in drug discovery. High purity grades ensure reproducibility in synthetic pathways. Proper handling is advised due to its sensitivity to moisture and light. Storage under inert conditions is recommended to maintain stability.
methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate structure
2171651-97-9 structure
商品名:methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate
CAS番号:2171651-97-9
MF:C11H10Cl2N2O2
メガワット:273.115300655365
CID:5961736
PubChem ID:165601954

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate
    • EN300-1633479
    • 2171651-97-9
    • インチ: 1S/C11H10Cl2N2O2/c1-17-11(16)10(14)6-4-15-8-3-5(12)2-7(13)9(6)8/h2-4,10,15H,14H2,1H3
    • InChIKey: DSEBIJWCSAZSRB-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=CC2=C1C(=CN2)C(C(=O)OC)N)Cl

計算された属性

  • せいみつぶんしりょう: 272.0119330g/mol
  • どういたいしつりょう: 272.0119330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 303
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 68.1Ų

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1633479-0.1g
methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate
2171651-97-9
0.1g
$943.0 2023-06-04
Enamine
EN300-1633479-1.0g
methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate
2171651-97-9
1g
$1070.0 2023-06-04
Enamine
EN300-1633479-10.0g
methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate
2171651-97-9
10g
$4606.0 2023-06-04
Enamine
EN300-1633479-5.0g
methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate
2171651-97-9
5g
$3105.0 2023-06-04
Enamine
EN300-1633479-50mg
methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate
2171651-97-9
50mg
$900.0 2023-09-22
Enamine
EN300-1633479-5000mg
methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate
2171651-97-9
5000mg
$3105.0 2023-09-22
Enamine
EN300-1633479-1000mg
methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate
2171651-97-9
1000mg
$1070.0 2023-09-22
Enamine
EN300-1633479-250mg
methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate
2171651-97-9
250mg
$985.0 2023-09-22
Enamine
EN300-1633479-10000mg
methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate
2171651-97-9
10000mg
$4606.0 2023-09-22
Enamine
EN300-1633479-100mg
methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate
2171651-97-9
100mg
$943.0 2023-09-22

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate 関連文献

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetateに関する追加情報

Comprehensive Overview of Methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate (CAS No. 2171651-97-9)

Methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate (CAS No. 2171651-97-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This indole derivative is characterized by the presence of a dichloro-substituted indole core, which is coupled with an amino acetate ester moiety. Such structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation.

The compound's CAS number 2171651-97-9 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in chemical databases. Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of such intermediates, as they often serve as building blocks for high-throughput screening libraries. Searches for "indole-based drug candidates" and "chlorinated heterocycles in medicinal chemistry" reflect growing interest in this niche.

From a synthetic perspective, methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate exemplifies the convergence of green chemistry principles and atom economy. Its synthesis typically involves Pd-catalyzed cross-coupling or multicomponent reactions, topics frequently queried in academic search engines. The compound's ester group enhances solubility, a property highly sought after in prodrug design strategies, as evidenced by rising searches for "biodegradable ester prodrugs."

In agrochemical applications, derivatives of this compound have shown promise as plant growth regulators, aligning with the global focus on sustainable agriculture. The 4,6-dichloroindole scaffold is particularly noteworthy for its potential role in stress resistance modulation in crops—a hot topic in climate-resilient farming research. Patent analyses reveal increasing filings combining "indole carboxylates" with "abiotic stress tolerance."

Analytical characterization of CAS 2171651-97-9 employs advanced techniques like LC-MS/MS and 2D NMR, reflecting the demand for "structural elucidation of complex heterocycles" in analytical chemistry forums. The compound's chiral center at the alpha-amino position also makes it relevant to asymmetric synthesis discussions, particularly in organocatalysis studies where enantiopure intermediates are crucial.

Regulatory compliance for methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate follows REACH and GMP guidelines, with particular emphasis on impurity profiling—a subject generating substantial queries in pharmaceutical quality control circles. Stability studies under various pH conditions are frequently documented, addressing industry concerns about API degradation pathways.

Emerging applications in material science have been explored, with the electron-rich indole system showing potential in organic semiconductors. This interdisciplinary relevance explains why search volumes for "indole-based conductive materials" have surged by 140% in two years according to keyword research tools.

Future research directions for 2171651-97-9 may focus on its metabolite identification using high-resolution mass spectrometry, or its incorporation into metal-organic frameworks (MOFs) for catalytic applications—both trending topics in ACS journal search analytics. The compound's structure-activity relationships (SAR) remain an active area of investigation, particularly for kinase inhibitor development.

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